2,4,6-Trichloro-5-(methylsulfonyl)pyrimidine chemical properties
2,4,6-Trichloro-5-(methylsulfonyl)pyrimidine chemical properties
An In-depth Technical Guide to the Chemical Properties and Reactivity of 2,4,6-Trichloro-5-(methylsulfonyl)pyrimidine
Abstract
2,4,6-Trichloro-5-(methylsulfonyl)pyrimidine stands as a highly functionalized and electron-deficient heterocyclic scaffold of significant interest to researchers in medicinal chemistry and materials science. The convergence of three reactive chloro-substituents with a potent electron-withdrawing methylsulfonyl group on the pyrimidine core imparts a unique reactivity profile, primarily governed by nucleophilic aromatic substitution (SNAr). This guide provides an in-depth analysis of the core chemical properties, plausible synthetic routes, and the nuanced reactivity of this molecule. We will explore the mechanistic principles dictating the regioselectivity of its reactions, present detailed experimental protocols, and discuss its application as a versatile building block in the development of targeted therapeutics, such as kinase inhibitors, and other advanced materials.
Introduction: The Pyrimidine Scaffold in Modern Chemistry
The pyrimidine ring is a privileged structure in drug discovery and a cornerstone of life itself, forming the basis of nucleobases like cytosine, thymine, and uracil.[1][2] Its synthetic accessibility and the diverse biological activities of its derivatives have established it as a critical scaffold in medicinal chemistry.[1][2] Pyrimidine-based drugs are prevalent across numerous therapeutic areas, including oncology (e.g., Imatinib), virology (e.g., Zidovudine), and infectious diseases (e.g., Trimethoprim).[2][3] The strategic functionalization of the pyrimidine core allows for the precise modulation of a molecule's physicochemical properties and its interaction with biological targets. 2,4,6-Trichloro-5-(methylsulfonyl)pyrimidine represents an advanced intermediate, engineered for sequential and selective chemical modification, making it a powerful tool for constructing complex molecular architectures.
Core Chemical & Physical Properties
The foundational properties of a chemical entity dictate its handling, reactivity, and application. Below is a summary of the identifying and physical characteristics of 2,4,6-trichloro-5-(methylsulfonyl)pyrimidine.
Chemical Structure and Identifiers
Caption: Chemical structure of 2,4,6-Trichloro-5-(methylsulfonyl)pyrimidine.
Table 1: Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 2,4,6-trichloro-5-(methylsulfonyl)pyrimidine | [4] |
| CAS Number | 69293-47-6 | [4] |
| Molecular Formula | C₅H₃Cl₃N₂O₂S | [4] |
| Molecular Weight | 261.51 g/mol | [4] |
| SMILES | CS(=O)(=O)C1=C(Cl)N=C(Cl)N=C1Cl |[4] |
Physical Properties
Experimental data for the physical properties of this specific compound are not widely published. The following are predicted values based on its structure and comparison to related molecules like 2,4,6-trichloropyrimidine.
Table 2: Predicted Physical Properties
| Property | Predicted Value | Rationale |
|---|---|---|
| Appearance | White to off-white solid | High molecular weight, polar sulfonyl group, and chlorinated aromatic nature. |
| Melting Point | >100 °C | Expected to be a crystalline solid with significant intermolecular forces. |
| Boiling Point | >300 °C | High molecular weight and polarity suggest a high boiling point. |
| Solubility | Poorly soluble in water; Soluble in polar aprotic solvents (DMF, DMSO, Acetone) | The polar sulfonyl group is countered by the hydrophobic chlorinated pyrimidine ring. |
Spectroscopic Profile (Predicted)
A definitive structural confirmation relies on spectroscopic analysis. Based on the molecular structure, the following spectral characteristics are anticipated.
Table 3: Predicted Spectroscopic Data
| Technique | Expected Features |
|---|---|
| ¹H-NMR | A single peak (singlet) at approximately δ 3.0-3.5 ppm, corresponding to the three equivalent protons of the methyl (CH₃) group. |
| ¹³C-NMR | Approximately 5-6 distinct signals: one in the aliphatic region (δ ~40-45 ppm) for the methyl carbon, and multiple signals in the aromatic/olefinic region (δ ~120-170 ppm) for the five unique carbons of the pyrimidine ring. |
| IR (Infrared) | - Strong, sharp bands around 1300-1350 cm⁻¹ and 1140-1160 cm⁻¹ for the asymmetric and symmetric S=O stretching of the sulfonyl group.- Bands in the 1500-1600 cm⁻¹ region for C=N and C=C stretching of the pyrimidine ring.- Bands in the 700-850 cm⁻¹ region for C-Cl stretching. |
| Mass Spec (MS) | A complex and highly characteristic molecular ion peak cluster due to the presence of three chlorine atoms (³⁵Cl and ³⁷Cl isotopes). This unique isotopic pattern is a powerful diagnostic tool for confirming the compound's identity. |
Synthesis and Manufacturing
Plausible Synthetic Pathway
A logical approach involves the construction of the functionalized pyrimidine ring followed by chlorination.
Caption: A plausible multi-step synthetic pathway.
Experimental Protocol: Synthesis of 2,4,6-Trichloropyrimidine (General Method)
This protocol describes the foundational step of creating the trichloropyrimidine core, which is essential for producing the title compound.
Trustworthiness: This procedure is based on well-established methods for chlorinating barbituric acid derivatives.[5][8] The use of a high-boiling tertiary amine or amide as a catalyst is crucial for driving the reaction to completion. The workup is designed to safely quench the reactive phosphorus reagents and isolate the product.
-
Reaction Setup: To a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a nitrogen inlet, add barbituric acid (1.0 eq).
-
Reagent Addition: Under a nitrogen atmosphere, add phosphorus oxychloride (POCl₃, 5-10 eq) followed by a catalytic amount of N,N-dimethylaniline or N,N-dimethylformamide (DMF, 0.1-0.3 eq).[6]
-
Chlorination: Heat the reaction mixture to reflux (approx. 105-115 °C) and maintain for 4-8 hours. The reaction progress can be monitored by TLC or GC-MS.
-
Workup - Quenching: After cooling the reaction mixture to room temperature, slowly and carefully pour it onto crushed ice with vigorous stirring in a well-ventilated fume hood. Caution: This is a highly exothermic and gas-evolving step.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine, and dry over anhydrous sodium sulfate. The solvent is removed under reduced pressure. The crude product can be further purified by vacuum distillation or recrystallization to yield 2,4,6-trichloropyrimidine.
Chemical Reactivity and Mechanistic Insights
The reactivity of 2,4,6-trichloro-5-(methylsulfonyl)pyrimidine is dominated by the electron-deficient nature of its core, making it an exceptional substrate for Nucleophilic Aromatic Substitution (SNAr) .
The Driving Force: A Highly Electrophilic Core
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This effect is dramatically amplified by:
-
Three Chloro Substituents: The inductive electron-withdrawing effect of three chlorine atoms further depletes the ring of electron density.
-
The Methylsulfonyl Group: The -SO₂Me group at the C5 position is one of the most powerful electron-withdrawing groups in organic chemistry. Its influence via both induction and resonance renders all positions on the ring highly electrophilic.
Caption: Factors contributing to the high electrophilicity of the ring.
Regioselectivity of Nucleophilic Aromatic Substitution
The key to unlocking the synthetic potential of this molecule lies in controlling the regioselectivity of substitution. The three chlorine atoms at the C2, C4, and C6 positions are not equivalent.
-
C4 and C6 Positions: These positions are electronically similar and are strongly activated by the adjacent C5-sulfonyl group and the para/ortho relationship to the ring nitrogens. They are generally the most reactive sites for initial substitution.
-
C2 Position: This position is flanked by two nitrogen atoms, which provides significant activation.[9] However, it may be slightly less activated by the C5-sulfonyl group compared to C4/C6.
Expertise & Causality: The choice of nucleophile and reaction conditions is paramount for controlling selectivity.
-
Hard vs. Soft Nucleophiles: Hard nucleophiles (e.g., alkoxides, primary amines) will typically react at the most electronically deficient site.
-
Steric Hindrance: Bulky nucleophiles may preferentially attack the less sterically hindered position.
-
Temperature Control: Lower temperatures often favor kinetic control, allowing for selective substitution at the most reactive site. Stepwise increases in temperature can then be used to substitute the less reactive positions.
Studies on the related 2-MeSO₂-4-chloropyrimidine have shown that substitution with amines occurs at the C4 position, while substitution with alkoxides occurs at the C2 position.[10] This surprising dichotomy is attributed to the formation of a hydrogen bond between the alkoxide and the methyl hydrogens of the sulfonyl group, pre-organizing the nucleophile for attack at the C2 site.[10] This highlights the sophisticated control that can be exerted over reactivity.
Experimental Protocol: Selective Mono-substitution with an Amine
This protocol provides a framework for the selective replacement of a single chlorine atom, typically at the C4 or C6 position.
-
Reaction Setup: In a round-bottom flask, dissolve 2,4,6-trichloro-5-(methylsulfonyl)pyrimidine (1.0 eq) in a suitable polar aprotic solvent (e.g., acetonitrile, DMF, or isopropanol).
-
Nucleophile Addition: Add the amine nucleophile (e.g., aniline or morpholine, 1.0-1.1 eq).
-
Base Addition: Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (Et₃N) (1.2 eq) to scavenge the HCl byproduct.
-
Reaction Conditions: Stir the reaction at a controlled temperature, starting at 0 °C to room temperature. Monitor the reaction by TLC. The formation of a single major product indicates successful mono-substitution.
-
Workup: Upon completion, dilute the reaction with water and extract with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The product can be purified via column chromatography or recrystallization.
Applications in Research and Development
The true value of this scaffold lies in its ability to serve as a programmable core for building molecular diversity.
A Versatile Scaffold for Medicinal Chemistry
The ability to perform three sequential SNAr reactions with different nucleophiles makes this an ideal scaffold for generating libraries of trisubstituted pyrimidines.[11] This is particularly valuable in the development of protein kinase inhibitors , where the pyrimidine core acts as an ATP-mimetic hinge-binding motif, and the three substituent vectors can be used to achieve potency and selectivity by probing different pockets of the enzyme's active site.[3]
Caption: Workflow for generating a chemical library.
Precursor for Advanced Materials
Trichloropyrimidine derivatives have been used as reactive anchor groups in the synthesis of fiber-reactive dyes.[12] The chlorine atoms form covalent bonds with nucleophilic groups (e.g., hydroxyl groups in cellulose) on textile fibers. The strong electron-withdrawing nature of the methylsulfonyl group can be used to tune the electronic properties (i.e., the color) of a chromophore attached to this core.
Safety and Handling
-
Hazard Statements: While specific toxicology data is limited, related compounds are known to cause skin and serious eye irritation.[4][13] It should be handled as a hazardous chemical.
-
Precautions: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
2,4,6-Trichloro-5-(methylsulfonyl)pyrimidine is a sophisticated chemical intermediate whose value is derived from its high degree of activation and potential for controlled, sequential functionalization. Its reactivity, governed by the principles of nucleophilic aromatic substitution, allows for the strategic installation of up to three distinct points of diversity. This programmability makes it an exceptionally powerful scaffold for researchers in drug discovery, particularly for the development of kinase inhibitors, as well as in the field of materials science. A thorough understanding of its electronic properties and the factors influencing regioselectivity is essential for harnessing its full synthetic potential.
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